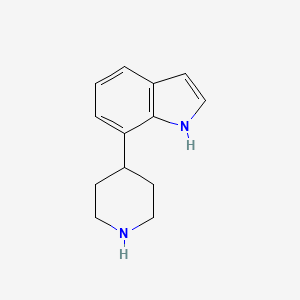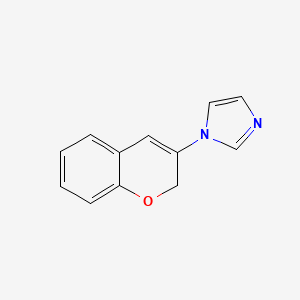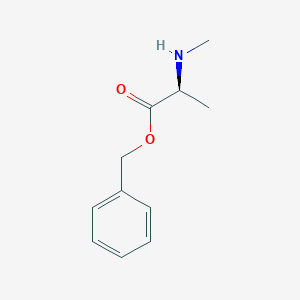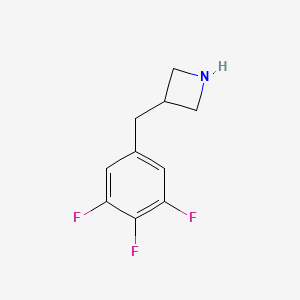
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is a complex organic compound characterized by the presence of both cyano and carbonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed domino Heck/cyanation reaction in water, which provides a green and efficient procedure for synthesizing 3-cyanomethyl oxoindoles . This method uses water as a medium instead of organic solvents and does not require any basic additives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiproliferative agents in cancer research.
Medicine: Its structural analogs are being explored for their therapeutic properties.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(Cyanomethyl)-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an indene ring.
3-(Cyanomethyl)-1H-isoquinoline-2-carbonitrile: Contains an isoquinoline ring, offering different chemical properties.
Uniqueness
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is unique due to its indene ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its combination of cyano and carbonyl groups makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H6N2O |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
1-(cyanomethyl)-3-oxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-6-5-9-8-3-1-2-4-10(8)12(15)11(9)7-14/h1-4H,5H2 |
InChIキー |
FNWCLMFTSGSTFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)

